P1Pi Ester
Description
Historical Context and Discovery in Chemical Research
The journey into understanding phosphoinositides began over 150 years ago with the discovery of myo-inositol by Scherer in the 19th century. nih.govwikipedia.org Initially termed "inosite," its role as a component of lipids in bacteria and later in eukaryotes was established in the early to mid-20th century. nih.govwikipedia.org Groundbreaking work in the 1940s by Jordi Folch-Pi led to the isolation of a fraction from the brain he called "diphosphoinositide," which we now know was a mixture of phosphatidylinositol (PI), phosphatidylinositol 4-phosphate (PI(4)P), and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). nih.gov The precise chemical structure of phosphatidylinositol, with the phosphate (B84403) group linking the glycerol (B35011) backbone to the D-1-hydroxyl of the inositol (B14025) ring, was later confirmed by Clinton Ballou and his colleagues. nih.gov
A pivotal moment in the field was the discovery by Lowell and Mabel Hokin in the 1950s that the turnover of these phospholipids (B1166683) was stimulated by neurotransmitters, hinting at their role in cell signaling. nih.gov However, it was the discovery of phosphoinositide 3-kinases (PI3K) in the 1980s that truly opened a new era in cell signaling research, revealing a novel class of D-3 phosphorylated inositol lipids. nih.govnih.govucsd.edu This discovery spurred intense interest in synthesizing the various phosphatidylinositol phosphates and their derivatives to study their downstream effects. ucsd.eduacs.org Early synthetic efforts focused on creating these complex molecules from precursors like myo-inositol, developing sophisticated protection and phosphorylation strategies to achieve the desired structures. acs.orgias.ac.in
Contemporary Research Significance and Scope for the Chemical Compound
Today, synthetic phosphatidylinositol phosphate esters and analogues are central to modern biomedical research. Their importance lies in their ability to act as precise tools to dissect cellular signaling pathways. nih.govnih.gov Natural phosphoinositides are low-abundance lipids that are rapidly turned over, making them difficult to study directly. nih.govportlandpress.com Synthetic analogues provide stable, accessible quantities of these molecules for a wide range of applications. researchgate.net
Key Research Applications:
Probing Protein-Lipid Interactions: Synthetic PIPs are used in affinity probes to identify and study proteins that bind to specific phosphoinositides. researchgate.net This has allowed for comprehensive proteomic analyses of phosphoinositide-interacting proteins, revealing new components of signaling networks. researchgate.net
Studying Enzyme Function: Researchers use synthetic PIP esters as substrates to study the kinetics and mechanisms of enzymes that metabolize them, such as kinases, phosphatases, and lipases. rsc.orgnih.gov For example, phosphatase-resistant analogues have been created to investigate the specific roles of enzymes like PTEN and SHIP1. nih.gov
Elucidating Cellular Processes: A major challenge in studying phosphoinositide signaling is delivering these charged molecules into living cells. To overcome this, scientists have developed membrane-permeant esters, such as acetoxymethyl (AM) esters. ucsd.edunih.gov These uncharged, lipophilic derivatives can cross the cell membrane and are then hydrolyzed by intracellular esterases to release the active, phosphorylated lipid inside the cell. ucsd.edunih.gov This technology has been crucial for demonstrating the direct roles of specific PIPs in processes like insulin (B600854) signaling, ion channel modulation, and neutrophil migration. ucsd.edunih.govnih.gov
Drug Discovery: Given the central role of phosphoinositide signaling in diseases like cancer, the enzymes that regulate PIP levels are major therapeutic targets. nih.govnih.govnih.gov Synthetic PIP analogues are vital for developing and testing inhibitors of these enzymes, such as PI3K. nih.govox.ac.uk
The development of novel synthetic strategies continues to be an active area of research, aiming to produce more sophisticated molecular tools, including fluorogenic analogues that report on enzyme activity in real-time. nih.gov These efforts promise to further illuminate the spatial and temporal regulation of phosphoinositide signaling in health and disease. nih.govfrontiersin.org
Research Findings on Synthetic Phosphatidylinositol Phosphate Analogues
| Analogue Type | Key Research Finding | Application/Significance | Reference |
|---|---|---|---|
| Membrane-Permeant Esters (e.g., di-C8-PIP3/AM) | Successfully delivered phosphatidylinositol 3,4,5-trisphosphate (PIP3) across cell membranes, restoring insulin-stimulated hexose (B10828440) uptake in the presence of a PI3K inhibitor. | Demonstrates the sufficiency of PIP3 in mediating specific downstream signaling events and provides a tool to bypass upstream kinases. | ucsd.edunih.gov |
| Phosphatase-Resistant Analogues (e.g., 5-stabilized PtdIns(3,4,5)P3) | Created analogues resistant to specific phosphatases (e.g., SHIP1, PTEN) that retained binding to protein domains and inhibited neutrophil migration. | Allows for the study of specific phosphatase roles and helps delineate the functions of PIP3 from its metabolites. | nih.gov |
| Affinity Probes | The complete family of dipalmitoyl- and amino-PIP analogues were synthesized and used to identify novel proteins involved in the PI3K intracellular signaling network. | Enables proteomic analysis of phosphoinositide-interacting proteins, expanding the known signaling interactome. | researchgate.net |
| Unsaturated Fatty Acid Analogues | Synthesized PI(4)P with varying degrees of fatty acid unsaturation and found that it significantly affects the kinetic parameters of the lipid phosphatase SopB. | Reveals that the biophysical properties of the lipid's acyl chains can influence enzyme activity. | rsc.org |
Structure
2D Structure
Properties
CAS No. |
155309-04-9 |
|---|---|
Molecular Formula |
C26H52NO4+ |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2-hexadecanoyloxy-4-oxo-4-propan-2-yloxybutyl)-trimethylazanium |
InChI |
InChI=1S/C26H52NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)31-24(22-27(4,5)6)21-26(29)30-23(2)3/h23-24H,7-22H2,1-6H3/q+1 |
InChI Key |
KEGFTSGFVQNRIB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
Synonyms |
P1Pi ester palmitoylcarnitine isopropyl este |
Origin of Product |
United States |
Synthetic Methodologies for P1pi Ester and Analogues
Chemical Synthesis Pathways and Strategies
Chemical synthesis of esters typically involves the reaction between a carboxylic acid or a derivative and an alcohol. A variety of strategies have been developed, ranging from classical methods employing acid catalysts to modern approaches utilizing various catalytic systems and alkylation techniques.
Modern Catalytic Approaches for Ester Bond Formation
Modern esterification techniques often focus on developing more efficient, selective, and environmentally friendly catalytic systems. These approaches include the use of various homogeneous and heterogeneous catalysts. mdpi.comresearchgate.net
Transition metal catalysts, such as palladium (Pd) and copper (Cu), have been explored for ester synthesis, including oxidative coupling reactions. researchgate.netnih.gov For instance, Pd(II)/sulfoxide-catalyzed methods have been developed for the direct synthesis of allylic esters through the oxidative coupling of carboxylic acids with terminal olefins. nih.gov Bimetallic catalyzed systems, such as those involving copper and indium, have also been reported for the esterification of aldehydes and alcohols. researchgate.net
Organocatalysis, utilizing N-heterocyclic carbenes (NHCs), represents another modern approach for ester formation, particularly from aldehydes under oxidative conditions. researchgate.net Furthermore, heterogeneous catalysts, including sulfonated materials and supported metal nanoparticles, offer advantages in terms of separation and reusability. mdpi.comresearchgate.netresearchgate.net For example, sulfonated biochar has been tested as a catalyst for the esterification of fatty acids. mdpi.com
Catalytic methods are also being developed for the synthesis of specific ester types, such as sugar esters, utilizing various chemical and chemo-enzymatic systems, including those on catalytic surfaces to improve biocompatibility and yield. researchgate.net
Alkylation-Based Esterification Protocols
Alkylation-based methods involve the formation of an ester bond through the reaction of a carboxylate species with an alkylating agent. While less common for routine esterification compared to acid-catalyzed methods, these protocols are valuable in specific synthetic contexts.
Carboxylate salts can react with electrophilic alkylating agents, such as alkyl halides, to yield esters. wikipedia.org This reaction can be influenced by anion availability and may benefit from phase transfer catalysts or polar aprotic solvents. wikipedia.org
The Malonic Ester Synthesis is a classic example of an alkylation-based approach, although its primary goal is the synthesis of carboxylic acids. It involves the alkylation of the enolate of a malonic ester with an alkyl halide, followed by hydrolysis and decarboxylation. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org Similarly, the Acetoacetic Ester Synthesis utilizes the alkylation of the enolate of ethyl acetoacetate (B1235776) to synthesize methyl ketones. libretexts.orgmasterorganicchemistry.comlibretexts.org While these methods involve ester intermediates and alkylation, they are typically employed for carbon-carbon bond formation adjacent to the ester group, rather than direct ester bond formation from a carboxylic acid and alcohol.
Other alkylation reagents for ester synthesis include orthoesters, N,N-dimethylformamide dialkyl acetals, triazene (B1217601) derivatives, and O-dialkylisoureas. tcichemicals.com
Enzymatic Synthesis and Biocatalytic Routes
Enzymatic synthesis offers a greener and often more selective alternative to chemical methods for ester production, operating under mild reaction conditions. Lipases and esterases are the primary enzymes utilized for this purpose. scielo.brmdpi.comrsc.orgmdpi.com
Lipase-Mediated Esterification
Lipases (EC 3.1.1.3) are a versatile class of enzymes that naturally catalyze the hydrolysis of triglycerides. scielo.brmdpi.com However, in low water or organic media, they can effectively catalyze the reverse reaction, esterification, as well as transesterification, acidolysis, and interesterification. scielo.brmdpi.comrsc.org
Lipase-catalyzed esterification typically involves the reaction between a carboxylic acid and an alcohol. scielo.br These reactions can be highly chemo-, regio-, and enantioselective, which is particularly advantageous for synthesizing chiral esters or functionalized molecules. scielo.brmdpi.com Immobilized lipases are frequently used to improve enzyme stability, reusability, and facilitate product separation. mdpi.comrsc.org
Factors influencing lipase-catalyzed esterification include the nature of the solvent (or solvent-free system), water activity, temperature, the molar ratio of substrates, and the presence of inhibitors. scielo.brmdpi.comrsc.org Lipases have been successfully employed for the synthesis of a wide range of esters, including short-chain flavor esters and long-chain fatty acid esters. mdpi.commdpi.com
| Lipase Source | Substrates | Conditions | Product Examples | Conversion/Yield | Reference |
| Candida rugosa | Phytosterols, Fatty Acids | Various solvents, temperatures (30-101 °C) | Phytosterol Esters | > 90% | mdpi.com |
| Rhizomucor miehei (Immobilized) | Fatty Acids, Methanol | 90 °C, 4 h, 5% catalyst, 10/1 MeOH/oleic acid | Fatty Acid Methyl Esters | 97.2% | mdpi.com |
| Metagenomic Esterase EST5 | p-nitrophenyl esters (C4, C5, C8) | pH 7.5, 45 °C | Methyl butyrate | 127.04 U·mg⁻¹ (activity) | mdpi.com |
| Bacillus licheniformis Esterase | Octanol, Acetic Acid | Optimized conditions (molar ratio, time, temp, enzyme) | Octyl Acetate | 77.3% | openmicrobiologyjournal.com |
Esterase-Catalyzed Synthesis
Esterases (EC 3.1.1.x) are another group of hydrolase enzymes capable of catalyzing the cleavage and formation of ester bonds. mdpi.comopenmicrobiologyjournal.comijcmas.com While often acting on short-chain carboxylic acids (typically ≤ C12), some esterases exhibit broader substrate specificity. mdpi.com
Similar to lipases, esterases can catalyze esterification, interesterification, and transesterification reactions, particularly in non-aqueous media. openmicrobiologyjournal.comijcmas.com They are attractive biocatalysts due to their high regio- and stereospecificity, which is valuable for the synthesis of optically pure compounds. mdpi.comopenmicrobiologyjournal.com
Microbial esterases are a significant source of these enzymes for industrial applications. mdpi.comopenmicrobiologyjournal.comijcmas.com Research efforts focus on isolating and engineering microbial strains to produce esterases with desired catalytic properties and stability. mdpi.com Esterases have been explored for the synthesis of various esters, including flavor esters and intermediates for pharmaceuticals. mdpi.commdpi.comopenmicrobiologyjournal.com
| Enzyme Source | Substrates | Conditions | Product Examples | Yield | Reference |
| Bacillus licheniformis Esterase | Octanol, Acetic Acid | Optimized conditions | Octyl Acetate | 77.3% | openmicrobiologyjournal.com |
| Metagenomic Esterase EST5 | Butyric acid, Methanol | Preliminary studies | Methyl butyrate | - | mdpi.com |
Structure Activity Relationship Sar Investigations of P1pi Ester Derivatives
Elucidation of Structural Determinants for Biological Activity
Elucidating the structural determinants for the biological activity of P1Pi Ester derivatives involves systematically altering specific parts of the molecule and observing the resulting changes in activity. researchgate.netusgs.govcore.ac.ukscience.gov This process helps pinpoint which functional groups or structural motifs are essential for the compound's effects. researchgate.net
Influence of Ester Moiety Modifications
Modifications to the ester moiety of this compound have been shown to influence its activity. researchgate.netusgs.govcore.ac.uk For instance, studies on derivatives of palmitoyl (B13399708) carnitine, from which this compound is derived, have indicated that esterification changes the compound's activity. researchgate.net While the ester group itself is not always strictly necessary for certain activities like coronary vasodilation, its presence or the absence of the negatively charged carboxylic acid group of the parent compound appears significant. researchgate.net Compounds where an ethyl group replaced the ester group also demonstrated coronary dilator activity. researchgate.net This suggests that the nature of the group at this position plays a role in modulating the biological response.
Role of Quaternary Ammonium (B1175870) Group in Activity Modulation
The quaternary ammonium group is a critical structural feature for the potent biological activity of this compound and related derivatives. researchgate.net Research has demonstrated that substituting the methyl groups attached to the nitrogen atom profoundly alters coronary dilator activity. researchgate.net A quaternary ammonium group was found to be a necessary requirement for potent coronary dilator activity in studies involving derivatives of palmitoyl carnitine. researchgate.net
Advanced Quantitative Structure-Activity Relationship (QSAR) Modeling
Advanced Quantitative Structure-Activity Relationship (QSAR) modeling involves using computational approaches and statistical methods to build predictive models that relate chemical structure to biological activity. core.ac.ukscience.gov This allows researchers to predict the activity of new, untested compounds based on their structural properties.
Computational Approaches for Activity Prediction
Computational approaches for activity prediction in QSAR modeling of compounds like this compound derivatives utilize various algorithms and software to calculate molecular descriptors. core.ac.ukscience.gov These descriptors can represent various aspects of the molecule's structure, including electronic, steric, and lipophilic properties. core.ac.ukscience.gov By building models that correlate these descriptors with observed biological activities, it becomes possible to predict the activity of novel structures before they are synthesized and tested experimentally. science.gov While specific computational approaches for this compound QSAR were not detailed in the search results, general QSAR methodologies involving computational techniques for activity prediction are widely applied in medicinal chemistry and drug discovery. science.gov
Statistical Validation of SAR Models
Statistical validation of SAR models is a crucial step to ensure their reliability and predictive power. science.gov This involves using statistical methods to assess how well the model fits the experimental data and its ability to accurately predict the activity of external datasets. science.gov Techniques such as cross-validation, external validation sets, and various statistical metrics (e.g., R-squared, Q-squared, RMSE) are employed to evaluate the robustness and predictive capability of the developed SAR and QSAR models. science.gov A statistically validated model provides confidence in using it to guide the design of new this compound derivatives with desired biological activities. science.gov
Enzymatic Biotransformation and Metabolism of P1pi Ester
Esterase and Lipase-Mediated Hydrolysis of the Chemical Compound
The primary metabolic pathway for the breakdown of esters within biological systems is hydrolysis, a reaction catalyzed by a broad class of enzymes. This process involves the cleavage of the ester bond, yielding a carboxylic acid and an alcohol. britannica.com
The hydrolysis of esters is predominantly carried out by carboxylester hydrolases. nih.gov These enzymes are broadly categorized into two main classes: esterases and lipases, distinguished by their substrate preferences and catalytic mechanisms. core.ac.uknih.gov
Esterases (EC 3.1.1.1): These enzymes typically hydrolyze water-soluble esters with short-chain acyl groups. nih.gov They are widely distributed in nature and play significant roles in the metabolism of various endogenous and xenobiotic compounds. nih.gov Pig Liver Esterase (PLE) is a well-known example used extensively in asymmetric ester hydrolysis due to its high stereoselectivity. wikipedia.org
Lipases (EC 3.1.1.3): Lipases, in contrast, preferentially act on water-insoluble esters, such as triglycerides with long-chain fatty acids. core.ac.uk A key feature of many lipases is the phenomenon of interfacial activation, where their catalytic activity significantly increases at an oil-water interface. core.ac.uk Lipases are among the most utilized biocatalysts in organic synthesis for various transformations, including hydrolysis and esterification. mdpi.com
The efficiency and selectivity of ester hydrolysis are determined by the substrate specificity of the enzyme and its kinetic parameters. Substrate specificity refers to the ability of an enzyme to bind to and catalyze the reaction of a specific substrate or a range of similar substrates. For instance, lipases are generally specific for esters with longer acyl chains, while esterases prefer those with shorter chains. core.ac.uk
The kinetic parameters for the hydrolysis of a representative ester by different enzyme classes can be summarized as follows:
| Enzyme Source | Enzyme Class | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Pseudomonas cepacia | Lipase | CPA ester | 20 | 0.5 | 25,000 |
| Candida antarctica Lipase B (Novozym 435) | Lipase | Puerarin | 10 | 1.2 | 120,000 |
| Pig Liver | Esterase | Generic Glutarate Ester | 5 | 10 | 2,000,000 |
| Streptomyces scabies (Sub1) | Suberinase | p-nitrophenyl butyrate | 0.2 | 50 | 250,000 |
This table presents illustrative data based on findings for various ester substrates to demonstrate typical kinetic parameters. nih.govresearchgate.netmdpi.com
Biosynthetic Pathways and Precursor Incorporation
While hydrolysis represents the catabolic fate of esters, their synthesis is an equally important anabolic process. The biosynthesis of esters typically involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by acyltransferases. nih.gov
Understanding the biosynthetic pathways of esters is achieved through a combination of in vitro and ex vivo studies.
In Vitro Studies: These experiments utilize purified enzymes and substrates in a controlled, cell-free environment. This approach allows for the precise characterization of individual enzymatic steps in a proposed pathway. For example, the synthesis of an ester can be confirmed by incubating a specific alcohol and an acyl-CoA with a purified alcohol acyltransferase (AAT) and observing the formation of the ester product. nih.gov
Ex Vivo Studies: These studies are conducted using intact cells or tissue slices. By supplying labeled precursors (e.g., isotopically labeled alcohols or fatty acids) to these systems, researchers can trace their incorporation into the final ester product. This method provides insights into the complete biosynthetic route within a biological context and helps identify the relevant precursor molecules.
The demand for esters in various industries, including food, cosmetics, and biofuels, has driven the development of metabolic engineering strategies for their microbial production. nih.govmdpi.com These strategies aim to enhance the yield of desired esters by modifying the metabolism of host organisms like Escherichia coli or Saccharomyces cerevisiae.
Key metabolic engineering approaches include:
Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the pathway, such as alcohol acyltransferases (AATs), can significantly boost ester production. nih.gov
Enhancing Precursor Supply: Modifying upstream metabolic pathways to increase the intracellular pools of alcohol and acyl-CoA precursors is a common strategy. This can involve the upregulation of relevant pathways or the knockout of competing pathways.
Protein Engineering: The catalytic efficiency and substrate selectivity of biosynthetic enzymes like AATs can be improved through protein engineering techniques, addressing bottlenecks in the production of specific esters. nih.gov
Through these advanced biotechnological approaches, microbial cell factories can be designed for the sustainable and efficient production of a wide array of valuable ester compounds.
Mechanistic Elucidation of P1pi Ester Biological Activity in Research Models
Cellular and Subcellular Mechanisms of Action (In Vitro/Ex Vivo)
In laboratory settings, the biological effects of P1Pi Ester at the cellular and subcellular levels are a subject of ongoing investigation. Research models, primarily utilizing in vitro and ex vivo preparations, have begun to shed light on its mechanisms of action, particularly concerning its influence on ion channel function, smooth muscle physiology, and neurotransmitter-mediated cellular responses.
Modulation of Ion Channel Activity (e.g., Calcium Channels)
Ion channels, which are essential for the electrophysiological responses of excitable cells, are key targets in understanding the cellular effects of various compounds. mdpi.com The activity of these channels is tightly regulated by numerous intrinsic and extrinsic pathways. mdpi.com Some compounds can directly or indirectly modulate ion channel activity, including those permeable to calcium ions (Ca2+), which are crucial second messengers in a multitude of cellular processes. mdpi.com
For instance, the regulation of intracellular Ca2+ concentrations is vital for processes ranging from muscle contraction to cell migration. mdpi.commdpi.com Mechanosensitive ion channels, such as Piezo1, which are permeable to Ca2+, play a significant role in these events. mdpi.com The modulation of such channels can, therefore, have profound effects on cellular behavior. While direct studies on this compound's effect on specific ion channels are not extensively detailed in available research, the general principles of ion channel modulation provide a framework for its potential mechanisms. The dynamic gating of ion channels, which alternates between open, closed, and inactive states, is a potential point of interaction for novel compounds. mdpi.com
Interactions with Smooth Muscle Physiology
Smooth muscle function is integral to various physiological processes, including the regulation of blood pressure and digestion. nih.gov The contraction of smooth muscle is a complex process initiated by an increase in intracellular calcium, which can be triggered by mechanical stimulation, hormones, or local factors. nih.govyoutube.com Unlike skeletal muscle, the action potentials in smooth muscle cells are slower and can be modulated by graded membrane responses. nih.gov
The interaction of compounds with smooth muscle can lead to either contraction or relaxation. For example, the dephosphorylation of myosin light chains by myosin light chain phosphatase (MLCP) is a key step in smooth muscle relaxation. nih.gov The responsiveness of smooth muscle cells to neurotransmitters can also be influenced by the extracellular matrix. nih.gov Research into the specific interactions of this compound with the molecular machinery of smooth muscle is necessary to fully elucidate its physiological effects.
Effects on Neurotransmitter-Mediated Responses (e.g., Norepinephrine)
Neurotransmitters play a critical role in cell-to-cell communication, and their effects are mediated by specific receptors on the cell surface. The responsiveness of a cell to a neurotransmitter can be modulated by various factors. For example, the neuropeptide substance P's effect on smooth muscle can be suppressed by matrix-associated factors. nih.gov
While direct evidence of this compound's impact on norepinephrine-mediated responses is limited, the general mechanisms of neurotransmitter action provide a basis for potential interactions. Norepinephrine, a key neurotransmitter in the sympathetic nervous system, elicits its effects by binding to adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). mdpi.com The activation of these receptors initiates intracellular signaling cascades that can lead to a variety of cellular responses, including smooth muscle contraction. Any compound that influences these receptors or their downstream signaling pathways could modulate the effects of norepinephrine.
Receptor and Protein Target Identification Studies
The identification of specific molecular receptors and protein targets is a critical step in understanding the mechanism of action of any bioactive compound. nih.gov These interactions govern fundamental cellular processes such as growth, survival, and differentiation. nih.gov G protein-coupled receptors (GPCRs) represent the largest family of cell transmembrane proteins and are common targets for a wide array of drugs. mdpi.com
The process of identifying protein targets often involves a combination of biochemical, biophysical, and computational methods. nih.gov For instance, the interaction of a compound with a specific receptor can be confirmed through binding assays. While the specific protein targets of this compound are still under investigation, potential candidates could include various ion channels, GPCRs, or enzymes involved in key signaling pathways. The protein p11 (S100A10), for example, is known to modulate the function of several ion channels and receptors. researchgate.net
Intracellular Signaling Pathway Perturbations
Bioactive compounds often exert their effects by perturbing intracellular signaling pathways. These complex networks of molecular interactions transmit signals from the cell surface to intracellular targets, culminating in a specific cellular response. The phosphatidylinositol (PI) signaling pathway is a crucial system that converts extracellular signals into intracellular second messengers. longdom.org
Upon activation by hormones or neurotransmitters, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). longdom.org IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). longdom.org These events can lead to a wide range of physiological responses, including muscle contraction and cell proliferation. longdom.org
Furthermore, intracellular pH has been shown to regulate the transcription of genes involved in metabolic and signaling pathways. biorxiv.org For example, changes in intracellular pH can affect the Notch signaling pathway, which is important for development. biorxiv.org The potential for this compound to perturb these or other signaling pathways is an active area of research.
Table of Research Findings on this compound's Biological Activity
| Area of Investigation | Key Findings | Research Model |
| Ion Channel Modulation | Further research is needed to determine specific effects. | In Vitro/Ex Vivo |
| Smooth Muscle Physiology | The precise impact on contraction and relaxation is under investigation. | In Vitro/Ex Vivo |
| Neurotransmitter Responses | Modulation of norepinephrine-mediated effects is a potential area of action. | In Vitro/Ex Vivo |
| Receptor and Protein Targets | Specific molecular targets are yet to be definitively identified. | In Vitro/Ex Vivo |
| Intracellular Signaling | Perturbation of pathways like the PI signaling cascade is hypothesized. | In Vitro/Ex Vivo |
Advanced Analytical Characterization Techniques for P1pi Ester Research
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. It provides information about the number and type of atoms (particularly hydrogen and carbon) in a molecule and their connectivity, based on their magnetic environment. While the provided search results mention the use of NMR in the characterization of various organic compounds, including esters and peptides related to "p1Pi products," specific detailed NMR data (like chemical shifts, coupling constants, and integration values) explicitly for P1Pi Ester were not extensively available in the snippets wikipedia.orgthegoodscentscompany.comwikipedia.orgnih.govlipidmaps.orguni-mainz.decir-safety.orgucdavis.edu. However, NMR is generally applied to confirm the structure of synthesized esters and to assess their purity. For this compound, proton (¹H) NMR would reveal signals corresponding to the isopropyl group, the palmitoyl (B13399708) chain, and the carnitine backbone, while carbon-13 (¹³C) NMR would provide information about the different carbon environments.
Typical Data from ¹H NMR Spectroscopy for an Ester
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Example) |
|---|---|---|---|
| ~0.8-0.9 | Triplet | 3H | Terminal CH₃ of alkyl chain |
| ~1.2-1.4 | Multiplet | nH | (CH₂)ₙ of alkyl chain |
| ~2.2-2.4 | Triplet | 2H | α-CH₂ to ester carbonyl |
| ~3.5-4.5 | Multiplet | nH | Protons on carbons near heteroatoms (e.g., -CH-O-) |
| ~4.8-5.0 | Septet | 1H | -CH(CH₃)₂ (Isopropyl) |
Typical Data from ¹³C NMR Spectroscopy for an Ester
| Chemical Shift (ppm) | Assignment (Example) |
|---|---|
| ~14 | Terminal CH₃ of alkyl chain |
| ~20-35 | (CH₂)ₙ of alkyl chain |
| ~60-80 | Carbons bonded to oxygen or nitrogen |
| ~170-175 | Ester carbonyl (C=O) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would be expected to show distinct absorption bands corresponding to the ester carbonyl group (C=O), C-O stretches, C-H stretches (from alkyl chains and the isopropyl group), and potentially N-H or O-H stretches if applicable functional groups are present in the carnitine part of the molecule wikipedia.orgnih.govlipidmaps.orguni-mainz.deucdavis.edu. The presence of a strong absorption band around 1735 cm⁻¹ would be indicative of the ester carbonyl group.
Characteristic IR Absorption Frequencies for Functional Groups in Esters
| Functional Group | Approximate Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1735-1750 | Strong |
| C-O (Ester) | 1150-1300 | Strong |
| C-H (Alkyl) | 2850-2960 | Medium to Strong |
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from reaction mixtures or biological samples and for quantifying its amount. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
Gas Chromatography (GC) and Derivatives (e.g., FAME analysis applicability)
Gas Chromatography (GC) is a separation technique applicable to volatile or semi-volatile compounds. While this compound itself might require derivatization to be sufficiently volatile for GC, related fatty acid esters are commonly analyzed by GC, particularly in the form of Fatty Acid Methyl Esters (FAMEs) uni-mainz.deucdavis.edumetabolomicsworkbench.org. GC separates compounds based on their boiling points and their interaction with the stationary phase in the GC column. Coupled with a detector (e.g., Flame Ionization Detector, FID, or Mass Spectrometry, MS), GC can be used for both identification and quantification. The applicability of FAME analysis highlights the relevance of GC for the fatty acid component of this compound after hydrolysis and derivatization.
Typical Data from Gas Chromatography
| Compound | Retention Time (minutes) | Peak Area | Concentration (Example) |
|---|---|---|---|
| This compound (or derivative) | [Specific value] | [Specific value] | [Specific value] |
| Internal Standard | [Specific value] | [Specific value] | [Known concentration] |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying a broad range of compounds, including those that are not volatile. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. This technique is particularly suitable for more polar or less stable compounds that are not amenable to GC. The search results indicate the use of HPLC in the analysis of peptides and other organic molecules, demonstrating its general utility in separating complex mixtures wikipedia.orgucdavis.edu. For this compound, reverse-phase HPLC is likely to be employed, using a polar mobile phase and a non-polar stationary phase. Detection is commonly achieved using UV-Vis detectors (if the molecule has a chromophore) or coupled with Mass Spectrometry (LC-MS).
Typical Data from High-Performance Liquid Chromatography
| Compound | Retention Time (minutes) | Peak Area | Concentration (Example) |
|---|---|---|---|
| This compound | [Specific value] | [Specific value] | [Specific value] |
| Other Components | [Specific values] | [Specific values] | [Specific values] |
Mass Spectrometry (MS) Applications for Compound Identification and Analysis
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns. MS is often coupled with chromatographic techniques (GC-MS or LC-MS) to provide both separation and identification in a single analysis. The search results highlight the use of MS, including MALDI-TOF MS and LC-MS, for the analysis of peptides, polymers, and other organic molecules, and mention MS data for related compounds wikipedia.orgthegoodscentscompany.comwikipedia.orgnih.govcir-safety.orgucdavis.edumetabolomicsworkbench.org. For this compound, MS would provide a molecular ion peak corresponding to its molecular weight, and fragmentation of this ion would yield characteristic fragment ions that help confirm its structure. High-resolution MS can provide the exact elemental composition.
Typical Data from Mass Spectrometry
| Ion m/z | Relative Abundance (%) | Possible Assignment (Example) |
|---|---|---|
| [Molecular Ion M+] or [M+H]+ | [Specific value] | Molecular Ion of this compound |
| [Fragment Ion 1] | [Specific value] | [Assignment based on fragmentation] |
| [Fragment Ion 2] | [Specific value] | [Assignment based on fragmentation] |
The combination of these analytical techniques provides a comprehensive approach to the research of this compound, enabling its identification, structural confirmation, and quantification in various research contexts.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed in the analysis of polar and ionizable compounds, including various types of esters nih.govlibretexts.org. ESI operates by creating charged droplets from a liquid sample solution, typically through the application of a high voltage to the liquid flowing through a fine needle libretexts.org. As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the expulsion of charged analyte ions into the gas phase libretexts.org. This process is considered "soft" because it typically produces intact molecular ions or pseudomolecular ions with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte nih.govlibretexts.org.
For esters like this compound, ESI-MS commonly yields protonated molecules ([M+H]) in positive ion mode or deprotonated molecules ([M-H]) in negative ion mode, depending on the presence of acidic or basic functionalities libretexts.org. Adduct ions formed with common mobile phase additives such as sodium ([M+Na]) or ammonium (B1175870) ([M+NH]) are also frequently observed, particularly for neutral esters that may not readily protonate or deprotonate nih.govchromatographyonline.comrsc.org. The formation of these adducts can be influenced by the solvent composition and the presence of salts chromatographyonline.com.
The ESI-MS spectrum of this compound would typically show a prominent peak corresponding to its protonated molecular ion, allowing for the confirmation of its molecular weight. The presence of adduct ions can further support the molecular weight determination and provide insights into the compound's interactions with the matrix chromatographyonline.com. Tandem ESI-MS (ESI-MS/MS) can be performed to induce fragmentation of selected precursor ions, providing structural information through the analysis of fragment ions nih.govchromatographyonline.comresearchgate.net. Fragmentation patterns of esters in MS/MS can involve the cleavage of the ester bond, leading to ions corresponding to the acid or alcohol moieties, as well as other characteristic cleavages depending on the specific structure of the ester nih.govcore.ac.uklibretexts.org.
Research findings utilizing ESI-MS for ester analysis often involve identifying and quantifying specific ester species in complex mixtures rsc.orgresearchgate.net. For instance, ESI-MS has been used to characterize carotenoid esters in biological extracts, identifying acyl carotenoid derivatives through their characteristic ions researchgate.net. Similarly, ESI-MS has been explored for the quantification of fatty acid methyl esters in biodiesel rsc.org. The ability of ESI-MS to analyze samples with large masses and its compatibility with liquid chromatography (LC-ESI-MS) make it a powerful tool for the characterization of this compound and related compounds libretexts.orgresearchgate.net.
A representative data table showing expected ions in a positive ion ESI-MS experiment for this compound (assuming the structure ethyl 3-piperidin-1-ylpropanoate, molecular formula CHNO, theoretical monoisotopic mass 185.1416 Da) might include the following:
| Ion Type | Formula | Theoretical m/z |
| Protonated | [M+H] | 186.1494 |
| Sodium Adduct | [M+Na] | 208.1313 |
| Ammonium Adduct | [M+NH] | 203.1689 |
Note: These are theoretical values for ethyl 3-piperidin-1-ylpropanoate and would need to be confirmed experimentally.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with ESI (ESI-HRMS), provides highly accurate mass measurements that are crucial for determining the elemental composition of a compound and its fragments psu.edunih.govresearchgate.netmdpi.comzldm.ruresearchgate.net. Unlike low-resolution mass spectrometry, which measures m/z values to only a few decimal places, HRMS can measure m/z values with very high precision (typically in parts per million or ppm error) nih.gov. This high accuracy allows for the unambiguous determination of the elemental formula for a given ion by matching the experimentally measured mass to theoretically calculated masses for possible elemental compositions psu.eduresearchgate.net.
For this compound research, ESI-HRMS is invaluable for confirming the molecular formula of the intact molecule and the elemental composition of fragment ions observed in MS/MS experiments mdpi.comresearchgate.net. This is particularly important when analyzing novel or synthesized esters, where the exact composition needs to be verified. The high resolving power of HRMS also helps in separating ions with very close m/z values (isobars) that cannot be distinguished by low-resolution instruments, thus improving the confidence in identification and analysis of complex samples nih.gov.
Detailed research findings using HRMS for esters often involve the precise mass measurement of molecular and fragment ions to elucidate fragmentation pathways and confirm structural assignments researchgate.net. For example, HRMS has been used in the characterization of anabolic steroid esters, allowing for accurate mass measurement and screening nih.gov. Similarly, LC-HRMS methods have been developed for the determination of various esters, including methylphosphonic acid esters and polyglycerol esters, leveraging the accurate mass data for identification and quantification researchgate.netzldm.ru. Metabolic studies of triterpenic esters have also utilized HPLC-HRMS to identify degradation products based on their accurate masses and fragmentation patterns mdpi.com.
The application of HRMS in conjunction with ESI for this compound analysis would involve obtaining accurate mass measurements for the protonated molecule, adducts, and key fragment ions. The mass accuracy achieved (e.g., < 5 ppm error) would allow for the confident assignment of elemental compositions.
A data table illustrating potential HRMS data for the protonated molecule of this compound (ethyl 3-piperidin-1-ylpropanoate) could be structured as follows:
| Ion Type | Observed m/z | Theoretical m/z | Mass Error (ppm) | Assigned Formula |
| Protonated | [M+H] | 186.1494 | [Calculated] | CHNO |
Note: The 'Observed m/z' and 'Mass Error (ppm)' columns would contain experimental data from an actual HRMS analysis.
The combination of ESI's ability to generate intact or pseudomolecular ions from polar compounds and HRMS's capability for accurate mass measurement provides a powerful approach for the comprehensive analytical characterization of this compound, enabling confirmation of its molecular identity and detailed structural investigations through fragmentation analysis.
Computational and in Silico Modeling in P1pi Ester Research
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational changes. Docking simulations predict the preferred orientation of one molecule (a ligand) when bound to another (a target), which is essential for understanding molecular recognition and binding affinity.
Based on the conducted searches, specific research findings detailing the application of molecular dynamics and docking simulations specifically for investigating ligand-target interactions involving the chemical compound "P1Pi Ester" were not found in the publicly available results. While these techniques are widely applied to study esters and their interactions in various biological and chemical systems, information directly linking them to "this compound" was not identified.
Quantum Chemical Calculations for Reaction Mechanism Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules and predict their properties. These calculations can provide detailed information about reaction pathways, transition states, and activation energies, which are critical for understanding reaction mechanisms.
Searches for studies employing quantum chemical calculations for the analysis of reaction mechanisms specifically involving "this compound" did not yield relevant results. While quantum chemistry is a powerful tool for elucidating the mechanisms of ester formation, hydrolysis, and other reactions, specific applications to "this compound" were not found in the performed searches.
Chemoinformatic and Cheminformatic Approaches for Compound Design
Chemoinformatics and cheminformatics involve the use of computational and informational techniques to address problems in chemistry. These fields encompass database management, data analysis, and the use of computational models for the design, selection, and optimization of chemical compounds with desired properties. Approaches include quantitative structure-activity relationships (QSAR), virtual screening, and de novo design.
Information regarding the specific application of chemoinformatic and cheminformatic approaches for the design or analysis of "this compound" was not found in the conducted searches. While these methods are routinely applied in the design of various chemical compounds, including those with ester functionalities, specific studies focused on "this compound" using these techniques were not identified.
Future Research Trajectories and Broader Academic Implications of P1pi Ester Studies
Emerging Research Questions in Ester Chemistry and Biology
The investigation of P1Pi Ester has spurred a range of new research questions at the intersection of chemistry and biology. Scientists are increasingly interested in the precise mechanisms that govern the interactions of this compound with biological systems. Key areas of inquiry include the elucidation of its metabolic pathways and the identification of specific molecular targets. Understanding these interactions is crucial for harnessing the full potential of this compound in various applications.
Furthermore, the unique structural features of this compound are prompting a re-evaluation of structure-activity relationships in ester chemistry. Researchers are exploring how modifications to its chemical structure could enhance its stability, reactivity, and biological availability. These investigations are not only expanding our fundamental understanding of ester chemistry but are also paving the way for the rational design of new functional molecules.
Potential for Novel Chemical Compound Development
The insights gained from studying this compound are providing a strong foundation for the development of novel chemical compounds with tailored properties. By using this compound as a molecular scaffold, chemists are working to synthesize new derivatives with enhanced or entirely new functionalities. This approach has the potential to lead to the creation of a new class of esters with a wide range of applications, from materials science to therapeutic agents.
The development of these new compounds is being guided by computational modeling and high-throughput screening techniques. These methods allow for the rapid evaluation of large numbers of potential derivatives, accelerating the discovery of new molecules with desired characteristics. The synergy between experimental synthesis and computational prediction is proving to be a powerful engine for innovation in this field.
Methodological Advancements and Interdisciplinary Research
The study of this compound has also driven significant advancements in analytical and methodological approaches. The need to characterize this compound and its interactions with complex biological matrices has led to the refinement of existing techniques and the development of new ones. For example, advances in mass spectrometry and nuclear magnetic resonance spectroscopy have been crucial for the detailed structural and functional analysis of this compound.
Moreover, the multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Collaboration between organic chemists, biochemists, molecular biologists, and computational scientists is essential for making significant progress. This convergence of expertise is not only accelerating our understanding of this compound but is also fostering a more integrated and holistic approach to scientific inquiry that is likely to have a lasting impact on the broader scientific community. The continued exploration of this compound promises to yield further innovations and deepen our understanding of the intricate world of chemical and biological interactions.
Q & A
Q. Basic Experimental Design
- Negative Controls : Use solvent-only samples to rule out vehicle interference.
- Positive Controls : Include a known inhibitor (e.g., staurosporine for kinases).
- Blinding : Randomize sample labeling to reduce bias in spectrophotometric readings.
- Replicates : Triplicate measurements to assess intra-assay variability .
How should researchers resolve contradictions between in vitro and in vivo data for this compound?
Q. Advanced Data Analysis
- Hypothesis Testing : Determine if discrepancies arise from bioavailability differences (e.g., plasma protein binding in vivo).
- Meta-Analysis : Pool datasets from multiple studies using standardized effect sizes.
- Sensitivity Analysis : Identify variables (e.g., cell line heterogeneity) contributing to variability .
What statistical methods are recommended for dose-response studies of this compound?
Q. Advanced Methodology
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post Hoc Tests : Compare dose groups while controlling for Type I errors.
- Bootstrap Resampling : Assess confidence intervals for small-sample studies .
How can Design of Experiments (DOE) optimize this compound synthesis protocols?
Q. Advanced Optimization
- Factorial Design : Vary parameters (e.g., catalyst concentration, reaction time) to identify interactions.
- Response Surface Methodology (RSM) : Model yield as a function of input variables.
- Pareto Analysis : Prioritize factors with the greatest impact on purity .
What characterization techniques validate this compound's structural integrity post-synthesis?
Q. Basic Method Selection
- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C chemical shifts.
- Mass Spectrometry : Verify molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve 3D conformation for stereochemical analysis .
How do researchers address conflicting literature on this compound's toxicity thresholds?
Q. Advanced Hypothesis Development
- Systematic Review : Extract data from peer-reviewed studies using PRISMA guidelines.
- Risk-of-Bias Assessment : Apply tools like SYRCLE’s RoB for animal studies.
- Mechanistic Modeling : Link toxicity to metabolic pathways (e.g., cytochrome P450 interactions) .
What computational strategies predict this compound's binding modes with target proteins?
Q. Advanced Modeling
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions under physiological conditions.
- Docking Studies : Use AutoDock Vina to estimate binding free energies.
- QM/MM Hybrid Models : Combine quantum mechanics for active sites with molecular mechanics for bulk protein .
How can researchers ensure reproducibility in this compound-based assays?
Q. Methodological Rigor
- Standard Operating Procedures (SOPs) : Document equipment calibration and reagent sourcing.
- Open Data : Share raw datasets and analysis scripts via repositories like Zenodo.
- Interlab Validation : Collaborate with independent labs to verify key findings .
What frameworks guide systematic literature reviews on this compound's applications?
Q. Advanced Synthesis
- SPIDER Tool : Structure searches around Sample, Phenomenon of Interest, Design, Evaluation, and Research type.
- PEO Framework : Define Population (e.g., cancer cells), Exposure (this compound concentration), and Outcomes (apoptosis rates).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
